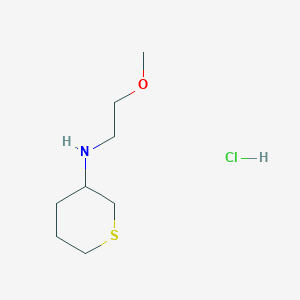

N-(2-methoxyethyl)thian-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)thian-3-amine hydrochloride: is a chemical compound with the molecular formula C8H18ClNOS and a molecular weight of 211.75 g/mol . It is a derivative of thian-3-amine, modified with a 2-methoxyethyl group and presented as a hydrochloride salt. This compound is primarily used in research settings and has various applications in chemistry, biology, and potentially in medicine and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thian-3-amine hydrochloride typically involves the reaction of thian-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-methoxyethyl)thian-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-methoxyethyl)thian-3-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. The compound's structural features suggest it may interact with biological targets involved in cognitive function and neuroprotection.

Case Study: Neuroprotective Properties

A study highlighted in patent US20100221259A1 discusses the compound's potential as a nootropic agent, suggesting it may enhance cognitive functions and provide protective effects against neurodegeneration. The compound's ability to modulate neurotransmitter systems could be beneficial in treating conditions like Alzheimer's disease and other dementias .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cosmetic Applications

The compound is also being explored for its applications in cosmetic formulations, particularly as a stabilizer or active ingredient in hair dye products due to its chemical stability and potential to enhance product performance .

Regulatory Insights

According to the ASEAN Cosmetic Directive, this compound is recognized for its safe use in cosmetic products, provided it meets specific regulatory standards .

Material Science

In material science, the unique properties of this compound allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer blends can improve tensile strength and thermal resistance, making it suitable for applications in packaging and automotive industries.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)thian-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Thian-3-amine: The parent compound without the methoxyethyl modification.

N-(2-hydroxyethyl)thian-3-amine: A similar compound with a hydroxyethyl group instead of a methoxyethyl group.

N-(2-ethoxyethyl)thian-3-amine: A compound with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: N-(2-methoxyethyl)thian-3-amine hydrochloride is unique due to its specific structural modification, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group can enhance its solubility and potentially alter its interaction with molecular targets compared to similar compounds .

Biologische Aktivität

N-(2-methoxyethyl)thian-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₈ClNOS and a molecular weight of approximately 211.76 g/mol. The compound features a thian (thiolane) ring structure, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxyethyl group enhances the compound's solubility and may alter its binding affinity to molecular targets, influencing various biochemical pathways. Although specific molecular targets for this compound are not fully characterized, it is believed that similar thian derivatives can modulate enzyme activity or receptor signaling.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with this compound:

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

In a study evaluating the cytotoxic effects of various thian derivatives, compounds similar to this compound demonstrated significant activity against T-cell malignancies, with IC50 values in the low micromolar range. This suggests that modifications to the thian structure can enhance cytotoxic properties against specific cancer types . -

Mechanistic Insights :

Research into related compounds has shown that thian derivatives can inhibit purine nucleoside phosphorylase (PNP), a target for cancer therapy. The strongest inhibitors reported exhibited IC50 values as low as 19 nM against human PNP, indicating that structural modifications could lead to potent therapeutic agents . -

Synthetic Applications :

This compound is also utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential biological applications, making it valuable in medicinal chemistry research.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)thian-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS.ClH/c1-10-5-4-9-8-3-2-6-11-7-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMJYKASDPEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCCSC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.